

4-Bromo-2-nitrobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-nitrobenzonitrile**

Cat. No.: **B1267159**

[Get Quote](#)

An In-depth Whitepaper on the Properties, Synthesis, and Applications of a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitrobenzonitrile, identified by CAS number 79603-03-5, is a highly functionalized aromatic compound that serves as a critical building block in organic synthesis.^{[1][2]} Its unique substitution pattern, featuring a nitrile, a nitro group, and a bromine atom, offers multiple reactive sites for constructing complex molecular architectures. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and applications, particularly in the fields of medicinal chemistry and materials science.

Compound Identification and Properties

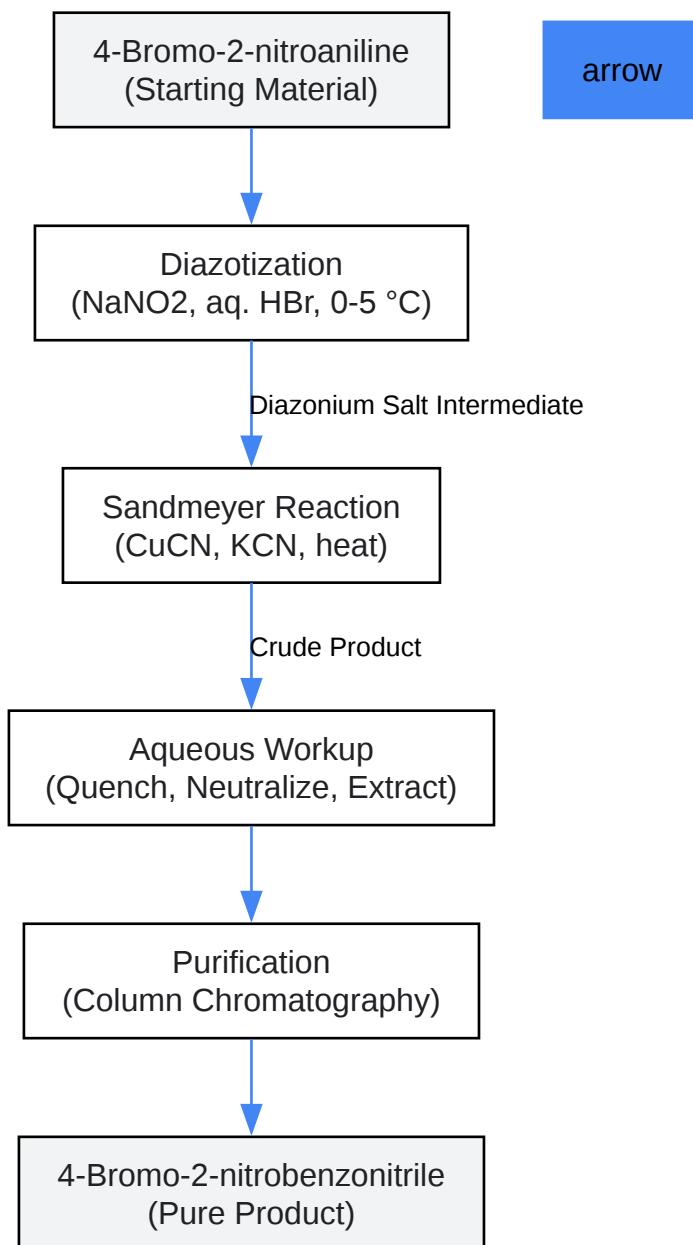
4-Bromo-2-nitrobenzonitrile is a solid organic compound with the molecular formula $C_7H_3BrN_2O_2$.^[1] Its structure is characterized by a benzene ring substituted at positions 1, 2, and 4 with cyano, nitro, and bromo groups, respectively.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **4-Bromo-2-nitrobenzonitrile** are summarized in the tables below.

Identifier	Value	Source
CAS Number	79603-03-5	[1] [2]
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂	[1]
Molecular Weight	227.01 g/mol	[1]
IUPAC Name	4-bromo-2-nitrobenzonitrile	[1]
Canonical SMILES	C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])C#N	[1]
InChI Key	IOBYLOUUUJPZEO-UHFFFAOYSA-N	[1]

Physical Property	Value	Source
Appearance	Yellow Solid/Powder	[3]
Melting Point	116-120 °C	[4] [5]
Boiling Point (Predicted)	268.6±25.0 °C at 760 mmHg	[5]
Density (Predicted)	1.8±0.1 g/cm ³	[5]
XLogP (Predicted)	1.7	[1]


Safety and Handling

4-Bromo-2-nitrobenzonitrile is classified as toxic and an irritant.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[\[3\]](#)[\[6\]](#) Handling should be performed in a well-ventilated area or a chemical fume hood.[\[3\]](#)[\[6\]](#)

Hazard Statement	GHS Code	Description
Acute Toxicity, Oral	H301	Toxic if swallowed[1]
Skin Corrosion/Irritation	H315	Causes skin irritation[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[1]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[1]

Synthesis and Purification Workflow

While numerous suppliers offer this compound, a common synthetic route involves the Sandmeyer reaction, starting from the corresponding aniline (4-bromo-2-nitroaniline). This multi-step process requires careful control of reaction conditions.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-2-nitrobenzonitrile** via Sandmeyer reaction.

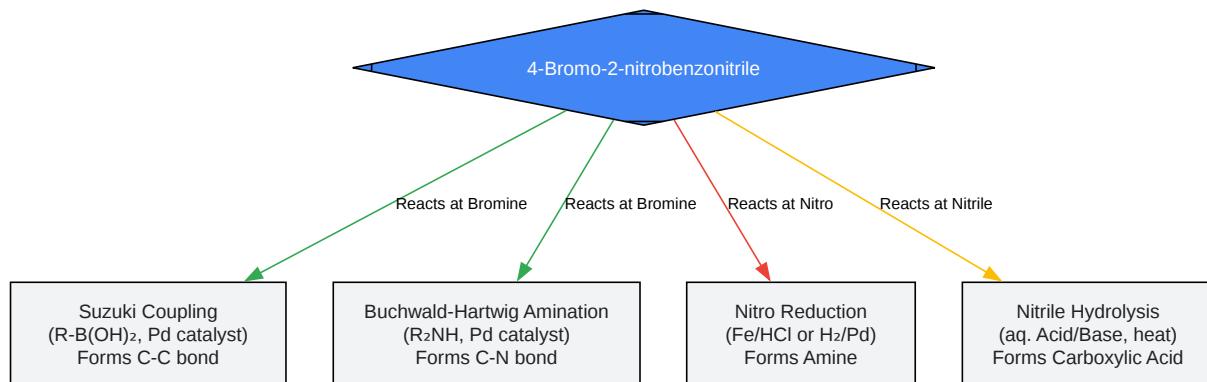
Experimental Protocol: Synthesis

Objective: To synthesize **4-Bromo-2-nitrobenzonitrile** from 4-bromo-2-nitroaniline.

Materials:

- 4-bromo-2-nitroaniline

- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr, 48% aq.)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system


Procedure:

- **Diazotization:** Suspend 4-bromo-2-nitroaniline (1.0 eq) in a solution of aqueous HBr at 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water and heat to 60-70 °C. Add the cold diazonium salt solution from the previous step slowly to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
- **Workup:** After the addition is complete, heat the reaction mixture for an additional 30 minutes. Cool the mixture to room temperature and extract the product with dichloromethane (3x).
- **Purification:** Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Chromatography: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure **4-Bromo-2-nitrobenzonitrile**.

Chemical Reactivity and Applications

The utility of **4-Bromo-2-nitrobenzonitrile** as a synthetic intermediate stems from the distinct reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced. These transformations make it a valuable precursor for creating substituted anilines and benzoic acids used in drug discovery and materials science.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-nitrobenzonitrile | C7H3BrN2O2 | CID 292535 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 79603-03-5|4-Bromo-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-溴-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsra [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Bromo-2-nitrobenzonitrile: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267159#4-bromo-2-nitrobenzonitrile-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com